[4-(2-NAPHTHYLMETHYL)PIPERAZINO](PHENYL)METHANONE
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Overview
Description
4-(2-Naphthylmethyl)piperazino(phenyl)methanone: is a compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, a naphthylmethyl group, and a phenylmethanone group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-naphthylmethyl)piperazino(phenyl)methanone typically involves the reaction of 2-naphthylmethylamine with piperazine and benzoyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of 4-(2-naphthylmethyl)piperazino(phenyl)methanone may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthylmethyl group, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to a secondary alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: 4-(2-Naphthylmethyl)piperazino(phenyl)methanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry.
Biology: In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. It serves as a model compound for understanding the behavior of piperazine derivatives in biological systems.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders. Its ability to interact with neurotransmitter receptors makes it a candidate for further pharmacological studies.
Industry: In the industrial sector, 4-(2-naphthylmethyl)piperazino(phenyl)methanone is used in the production of agrochemicals and other specialty chemicals. Its derivatives have shown herbicidal and insecticidal activities, making it valuable in agricultural applications.
Mechanism of Action
The mechanism of action of 4-(2-naphthylmethyl)piperazino(phenyl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Trazodone: A piperazine derivative used as an antidepressant.
Naftopidil: Another piperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: Used for the treatment of hypertension.
Uniqueness: 4-(2-Naphthylmethyl)piperazino(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its naphthylmethyl group provides additional aromatic interactions, enhancing its binding affinity to certain biological targets compared to other piperazine derivatives.
This detailed overview provides a comprehensive understanding of 4-(2-naphthylmethyl)piperazino(phenyl)methanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(20-7-2-1-3-8-20)24-14-12-23(13-15-24)17-18-10-11-19-6-4-5-9-21(19)16-18/h1-11,16H,12-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRSUMUKRDOGIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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